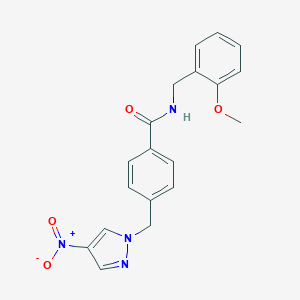
1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid, also known as ADACTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal growth. It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways involved in cellular proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid is its potent inhibitory activity against bacterial and fungal growth, which makes it a promising candidate for the development of new antimicrobial agents. However, its use in lab experiments is limited by its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid, including the development of new antimicrobial agents based on its structure, the identification of new targets for its anticancer activity, and the optimization of its pharmacological properties for use in clinical settings. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid and its potential applications in various fields.
Méthodes De Synthèse
1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid can be synthesized through a multistep process involving the reaction of adamantane with hydrazine hydrate, followed by the reaction of the resulting compound with cyanogen bromide and sodium azide. The final step involves the reaction of the intermediate product with chloroacetic acid to yield 1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid.
Applications De Recherche Scientifique
1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of 1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid is its use as a novel inhibitor of bacterial and fungal growth. It has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Nom du produit |
1-(1-adamantyl)-5-amino-1H-1,2,4-triazole-3-carboxylic acid |
|---|---|
Formule moléculaire |
C13H18N4O2 |
Poids moléculaire |
262.31 g/mol |
Nom IUPAC |
1-(1-adamantyl)-5-amino-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H18N4O2/c14-12-15-10(11(18)19)16-17(12)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H,18,19)(H2,14,15,16) |
Clé InChI |
BVGADHLNOARUBU-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=NC(=N4)C(=O)O)N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)N4C(=NC(=N4)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213652.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)



![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)

![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)